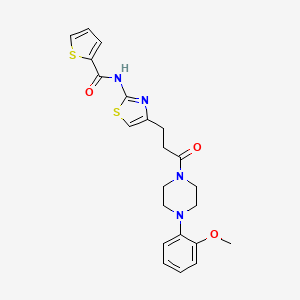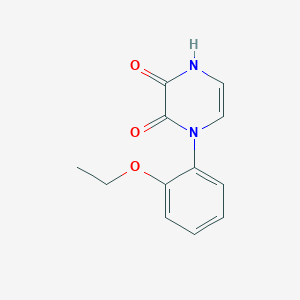
1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. Pyrazine derivatives are known for their diverse biological activities and have been the subject of various synthetic strategies. Although the provided papers do not directly discuss the synthesis or properties of this compound, they do provide insights into related compounds and synthetic methods that could be relevant to the analysis of this compound.
Synthesis Analysis
The papers provided discuss different synthetic methods for related pyrazine derivatives. For instance, the first paper describes the condensation of methylhydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to yield pyrazole derivatives . This reaction involves refluxing ethanol, which suggests that similar conditions could potentially be applied to synthesize the ethoxyphenyl pyrazine dione derivative. The second paper outlines a one-pot synthesis method for naphthalene-1,4-dione derivatives using a four-component reaction catalyzed by MgCl2 in ethylene glycol . This method emphasizes simplicity, short reaction time, high yield, and the use of an eco-friendly catalyst, which could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by a six-membered ring containing nitrogen atoms. The presence of substituents like the ethoxyphenyl group can influence the electronic distribution and stability of the molecule. While the papers do not provide specific details on the molecular structure of this compound, the general principles of aromaticity and electronic effects described in the synthesis of related compounds can be applied to hypothesize about its structure.
Chemical Reactions Analysis
The reactivity of pyrazine derivatives can vary depending on the substituents attached to the ring. The first paper indicates that the pyrazole derivative undergoes acid-catalyzed dehydration , which suggests that similar pyrazine compounds might also be susceptible to such reactions. The specific chemical reactions of this compound would need to be studied experimentally, but the literature on related compounds provides a starting point for predicting possible reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would be influenced by its molecular structure. The presence of the ethoxy group could affect its solubility in organic solvents, while the aromatic ring could contribute to its stability and potential interactions with other molecules. The papers do not provide specific data on the physical and chemical properties of this compound, but the described synthetic methods and the known properties of similar compounds can inform a preliminary understanding of its characteristics .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics Study in Antiulcer Drug Development
1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been utilized in the development of new antiulcer drugs. A notable study by Leonov et al. (2019) focused on synthesizing an innovative drug for peptic ulcer treatment. This research emphasized the importance of understanding the pharmacokinetics of such substances, specifically their absorption and elimination processes in rat blood plasma (Leonov, Vishenkova, Bykov, & Bakibaev, 2019).
Cytotoxic Evaluation in Cancer Research
Gomez-Monterrey et al. (2007) explored the synthesis and cytotoxic evaluation of 3-substituted spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives. This research is significant in cancer treatment as it evaluates these compounds against various human cancer cell lines, offering potential insights into new cancer therapies (Gomez-Monterrey et al., 2007).
Antioxidant and Anti-inflammatory Studies
In a study by Kumar, Sribalan, and Padmini (2017), the synthesis of naphthalene-1,4-dione derivatives was explored for their potential antioxidant and anti-inflammatory activities. This research contributes to understanding the therapeutic potential of these compounds in treating inflammation and oxidative stress-related conditions (Kumar, Sribalan, & Padmini, 2017).
Synthesis for Pharmacological Applications
Sharma et al. (2008) disclosed a novel synthesis method for N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones. These compounds are considered excellent precursors for diverse pharmacologically active α,β-dicarbonyl compounds, indicating their potential in drug development (Sharma, Mehta, Hecke, Meervelt, & Eycken, 2008).
Development of Novel Coordination Compounds
Liu et al. (2002) presented the hydro(solvo)thermal synthesis and crystal structure of a novel nickel(II) complex using 1,4-dihydropyrazine-2,3-dione-5,6-dicarboxylate. This research adds to the knowledge of synthesizing coordination compounds with potential optical and magnetic properties, relevant in materials science (Liu et al., 2002).
Eigenschaften
IUPAC Name |
4-(2-ethoxyphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-6-4-3-5-9(10)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQSLWOUQNMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

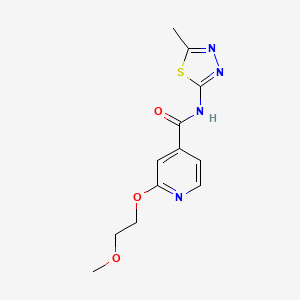
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone](/img/structure/B3009912.png)
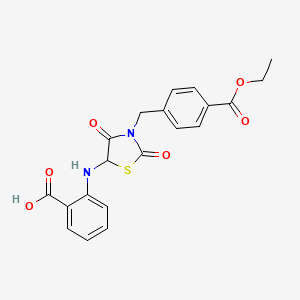

![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)
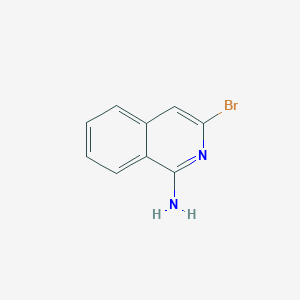
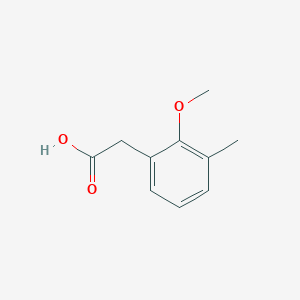
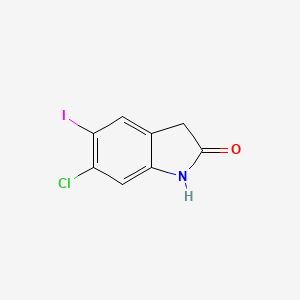

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)


![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)
